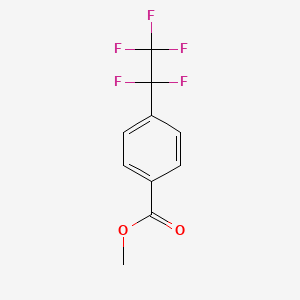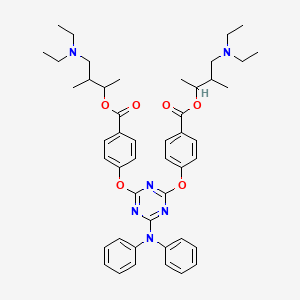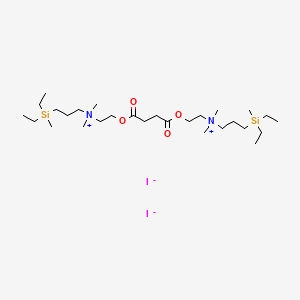
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide is a complex organosilicon compound It is characterized by the presence of multiple functional groups, including oxo, azonia, and silaheptadecan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organosilicon precursors, amines, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-N,N,7,7-tetramethyl-11,14-dioxo-N-[3-(triethylsilyl)propyl]-, diiodide
- N-(3,3-diethyl-7,7-dimethyl-11,14-dioxo-10,15-dioxa-7-azonia-3-silaheptadecan-17-yl)-N,N-dimethyl-3-(triethylsilyl)propan-1-aminium diiodide .
Uniqueness
The uniqueness of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it suitable for specialized applications in various scientific fields .
Properties
CAS No. |
95521-10-1 |
|---|---|
Molecular Formula |
C28H62I2N2O4Si2 |
Molecular Weight |
800.8 g/mol |
IUPAC Name |
3-[diethyl(methyl)silyl]propyl-[2-[4-[2-[3-[diethyl(methyl)silyl]propyl-dimethylazaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C28H62N2O4Si2.2HI/c1-11-35(9,12-2)25-15-19-29(5,6)21-23-33-27(31)17-18-28(32)34-24-22-30(7,8)20-16-26-36(10,13-3)14-4;;/h11-26H2,1-10H3;2*1H/q+2;;/p-2 |
InChI Key |
BAWOFLKFCAIERH-UHFFFAOYSA-L |
Canonical SMILES |
CC[Si](C)(CC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](C)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


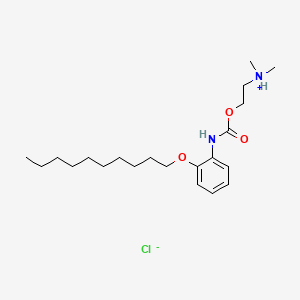
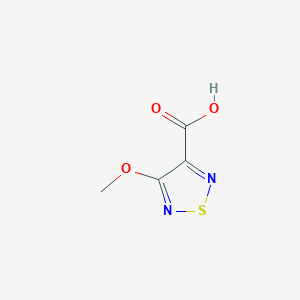
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
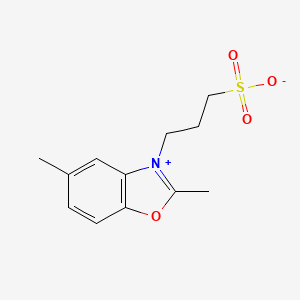

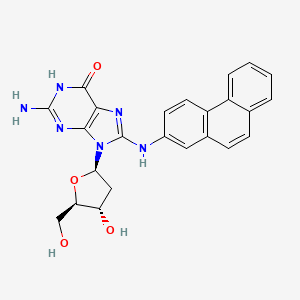
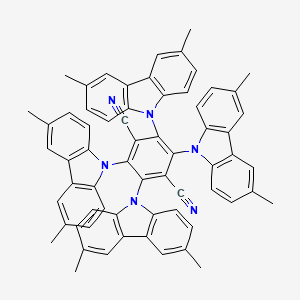
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
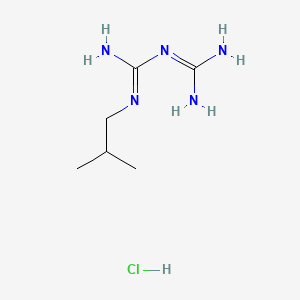
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
